(3,3-Difluoropropyl)(methyl)amine
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Overview
Description
(3,3-Difluoropropyl)(methyl)amine is an organic compound with the molecular formula C4H9F2N It is a derivative of propylamine where two hydrogen atoms on the propyl chain are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoropropyl)(methyl)amine typically involves the reaction of 3,3-difluoropropylamine with methylating agents under controlled conditions. One common method is the reaction of 3,3-difluoropropylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at a temperature of around 50-60°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluoropropyl)(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Amine oxides
Reduction: Simpler amines
Substitution: Compounds with different functional groups replacing the fluorine atoms
Scientific Research Applications
(3,3-Difluoropropyl)(methyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3,3-Difluoropropyl)(methyl)amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3,3-Difluoropropyl)amine
- (3,3-Difluoropropyl)(ethyl)amine
- (3,3-Difluoropropyl)(isopropyl)amine
Uniqueness
(3,3-Difluoropropyl)(methyl)amine is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical properties. The fluorine atoms increase the compound’s stability and lipophilicity, while the methyl group can influence its reactivity and interaction with biological targets.
Biological Activity
(3,3-Difluoropropyl)(methyl)amine is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and therapeutic implications of this compound, highlighting relevant research findings and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3,3-difluoropropylamine with methylating agents. The general synthetic route can be summarized as follows:
- Starting Material : 3,3-Difluoropropylamine.
- Reagents : Methyl iodide or dimethyl sulfate as methylating agents.
- Conditions : The reaction is usually conducted in an inert atmosphere using solvents like acetonitrile or dichloromethane.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic properties.
Anticancer Activity
Research indicates that compounds with trifluoromethyl groups exhibit moderate anticancer activity. For example, studies have shown that certain trifluoromethyl-substituted ureas demonstrate activity against leukemia and non-small cell lung cancer cell lines when tested at concentrations around 10−5M . This suggests that this compound may also possess similar anticancer properties due to its structural similarities to other fluorinated compounds.
Case Studies
- Study on Trifluoromethyl Compounds :
-
Biochemical Assays :
- In biochemical assays, this compound has been utilized as a reagent for protein modification studies. Its unique structure allows it to modulate enzyme activity effectively .
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C4H9F2N |
---|---|
Molecular Weight |
109.12 g/mol |
IUPAC Name |
3,3-difluoro-N-methylpropan-1-amine |
InChI |
InChI=1S/C4H9F2N/c1-7-3-2-4(5)6/h4,7H,2-3H2,1H3 |
InChI Key |
JJCCIEGZFMFFIO-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(F)F |
Origin of Product |
United States |
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